Ethyl chlorocyanoacetate

Description

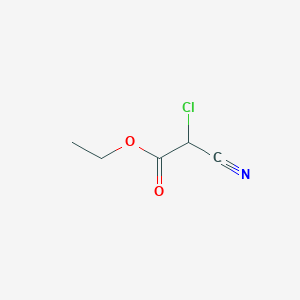

Structure

3D Structure

Properties

CAS No. |

18964-26-6 |

|---|---|

Molecular Formula |

C5H6ClNO2 |

Molecular Weight |

147.56 g/mol |

IUPAC Name |

ethyl 2-chloro-2-cyanoacetate |

InChI |

InChI=1S/C5H6ClNO2/c1-2-9-5(8)4(6)3-7/h4H,2H2,1H3 |

InChI Key |

XLKNEDJUGDVJDP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C#N)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl Chlorocyanoacetate

Strategic Approaches for Esterification and Halogenation to Yield Ethyl Chlorocyanoacetate

The synthesis of this compound is not a single-step process but rather a strategic sequence of reactions. The primary route involves the initial synthesis of an ethyl cyanoacetate (B8463686) precursor, followed by a targeted halogenation step.

The formation of the precursor, ethyl cyanoacetate, can be achieved through several established methods. One common industrial method is the Fischer esterification of cyanoacetic acid with ethanol (B145695). wikipedia.org This reaction is typically catalyzed by a strong mineral acid, such as concentrated sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by ethanol. orgsyn.orgyoutube.com

An alternative pathway to the precursor is the cyanation of ethyl chloroacetate (B1199739). wikipedia.orgguidechem.com This method, a variation of the Kolbe nitrile synthesis, involves the reaction of ethyl chloroacetate with a cyanide salt, such as sodium cyanide. wikipedia.org The ethyl chloroacetate itself is produced via the esterification of chloroacetic acid and ethanol. chemicalbook.com

Once ethyl cyanoacetate is obtained, the crucial halogenation step is performed to yield the final product. The target for this step is the activated methylene (B1212753) (-CH2-) group positioned between the electron-withdrawing nitrile and ester carbonyl groups. wikipedia.orgatamanchemicals.com This position is acidic and susceptible to electrophilic substitution. A highly effective method for this transformation is the direct chlorination of ethyl cyanoacetate using a chlorinating agent like sulfonyl chloride (SO₂Cl₂). In this reaction, the sulfonyl chloride acts as the chlorine source, reacting with the enolate form of ethyl cyanoacetate to introduce a chlorine atom at the alpha position, producing this compound and releasing sulfur dioxide and hydrogen chloride as byproducts. google.com

Catalytic Protocols in this compound Synthesis

Catalysis is fundamental to optimizing the synthesis of this compound, influencing reaction rates, yields, and the sustainability of the process. Both homogeneous and heterogeneous catalysts are employed, primarily in the initial esterification stages to produce the ethyl cyanoacetate precursor.

Homogeneous Catalysis for Enhanced Reaction Rates and Selectivity

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a well-established method for the synthesis of the ethyl cyanoacetate precursor. The Fischer esterification of cyanoacetic acid with ethanol is frequently accelerated by strong Brønsted acids like concentrated sulfuric acid or p-toluenesulfonic acid. orgsyn.orgresearchgate.net These catalysts operate by protonating the carbonyl group of the cyanoacetic acid, which significantly increases its reactivity towards the ethanol nucleophile, thereby enhancing the reaction rate. While effective, the use of these strong acids can present challenges, including equipment corrosion and the need for neutralization steps during workup, which can generate substantial waste. guidechem.com

Heterogeneous Catalysis for Sustainable Production and Catalyst Reusability

To address the drawbacks of homogeneous catalysts, research has focused on solid, heterogeneous catalysts that are easily separated from the reaction mixture and can be reused. In the context of producing the ethyl cyanoacetate precursor, this approach offers significant advantages for sustainable production.

| Catalyst Type | Catalyst Example | Reaction Step | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous | Concentrated Sulfuric Acid (H₂SO₄) | Esterification of Cyanoacetic Acid | High reaction rate, readily available | Corrosive, difficult to separate, waste generation |

| Heterogeneous | Talc (Clay Mineral) | Transesterification to Ethyl Cyanoacetate | Reusable, easy separation, non-corrosive | Potentially lower activity than homogeneous catalysts |

Investigation of Green Chemistry Principles in this compound Production

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of this compound. Key areas of focus include minimizing solvent use and maximizing the efficiency of atom utilization.

| Reaction Condition | Description | Advantages |

|---|---|---|

| Conventional (with Solvent) | Chlorination is performed in an inert organic solvent (e.g., dichloromethane). | Good heat transfer, controlled reaction rate. |

| Solvent-Free | Reactants are mixed directly without a solvent medium. | Reduced waste, lower cost, simplified purification, higher process intensity. google.com |

Atom Economy and Waste Minimization Strategies

Atom economy is a core metric of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org For the key chlorination step:

C₅H₇NO₂ (Ethyl Cyanoacetate) + SO₂Cl₂ (Sulfonyl Chloride) → C₅H₆ClNO₂ (this compound) + SO₂ (Sulfur Dioxide) + HCl (Hydrogen Chloride)

The atom economy can be calculated as follows:

Molecular Weight of Desired Product (C₅H₆ClNO₂): 147.56 g/mol

Sum of Molecular Weights of All Reactants (C₅H₇NO₂ + SO₂Cl₂): 113.12 g/mol + 134.97 g/mol = 248.09 g/mol

Atom Economy = (147.56 / 248.09) * 100% ≈ 59.5%

This calculation reveals that a substantial portion of the reactant mass is converted into byproducts (SO₂ and HCl) rather than the final product. While this atom economy is inherent to the reaction stoichiometry, waste minimization strategies can be implemented to manage the byproducts effectively. A crucial strategy involves capturing the acidic gases (sulfur dioxide and hydrogen chloride) by bubbling them through a caustic solution, such as aqueous sodium hydroxide. google.com This prevents the release of harmful gases into the atmosphere and neutralizes them into less hazardous salts, significantly reducing the environmental impact of the process and addressing the generation of "three wastes" (waste gas, wastewater, and solid waste). google.com

Comparative Analysis of Synthetic Efficiencies, Yields, and Stereochemical Control

The synthesis of this compound and its analogs can be broadly categorized into two main approaches: the direct chlorination of a precursor like ethyl cyanoacetate, and asymmetric methods that aim to control the stereochemistry at the α-carbon. The efficiency and yield of these methods vary significantly depending on the reagents, catalysts, and reaction conditions employed.

Direct Chlorination Methods

Direct chlorination of the active methylene group in ethyl cyanoacetate is a primary route to obtaining this compound. Various chlorinating agents can be utilized, with sulfuryl chloride (SO₂Cl₂) being a common choice.

Asymmetric Synthesis and Stereochemical Control

For applications where the chirality of the α-carbon is important, enantioselective synthesis is required. This is particularly relevant in the pharmaceutical industry, where the biological activity of a molecule can be dependent on its stereochemistry. The development of catalytic asymmetric methods for the α-chlorination of carbonyl compounds has been an area of active research.

Catalytic Enantioselective Chlorination:

Chiral catalysts, particularly those based on metal complexes and organocatalysts, have been successfully employed for the enantioselective α-chlorination of related compounds like β-keto phosphonates and activated aryl acetic acid esters. These methods provide a strong basis for achieving stereochemical control in the synthesis of this compound.

For instance, the enantioselective chlorination of β-keto phosphonates has been achieved using a chiral (R,R)-4,6-dibenzofuranidyl-2,2'-bis(4-phenyloxazoline) ligand in combination with a zinc(II) salt. This catalytic system can produce α-chloro-β-keto phosphonates with high enantiomeric excess (ee), in some cases up to 94% ee. The reaction typically uses N-chlorosuccinimide (NCS) as the chlorine source and is carried out in a solvent like dichloromethane (B109758) (CH₂Cl₂).

Similarly, chiral isothiourea organocatalysts have been used for the asymmetric α-chlorination of activated aryl acetic acid esters. These reactions proceed through the in-situ formation of chiral C1 ammonium (B1175870) enolates and can achieve excellent enantioselectivities, with enantiomeric ratios up to 99:1. To achieve such high selectivity, these reactions often need to be conducted at very low temperatures (cryogenic conditions) to prevent the loss of stereochemical integrity (epimerization) of the product.

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is another powerful technique that can be adapted for asymmetric synthesis. In this methodology, a catalyst, often a chiral quaternary ammonium salt derived from Cinchona alkaloids, facilitates the reaction between reactants that are in different phases (e.g., a solid and a liquid, or two immiscible liquids). While specific examples for the asymmetric chlorination of ethyl cyanoacetate using PTC are not detailed in the available literature, the success of this method in other asymmetric alkylations and reactions suggests its potential applicability. PTC offers advantages such as the use of inexpensive bases like sodium hydroxide, mild reaction conditions, and the ability to run reactions in environmentally benign solvent systems.

Comparative Data of Synthetic Methodologies

To provide a clear comparison of the different synthetic approaches, the following interactive data table summarizes the key parameters for the synthesis of this compound and structurally related α-chloroesters.

| Method | Substrate | Chlorinating Agent/Catalyst | Yield | Stereochemical Control (ee) | Key Conditions |

|---|---|---|---|---|---|

| Direct Chlorination | Ethyl Acetoacetate (B1235776) (analogous) | Sulfuryl Chloride (SO₂Cl₂) | High (implied for industrial scale) | Not applicable (produces racemate) | Solvent-free, -5 to 25 °C |

| Catalytic Asymmetric Chlorination | β-Keto Phosphonate | NCS / Chiral Zn(II)-DBFOX complex | Not specified | Up to 94% | CH₂Cl₂, room temperature |

| Organocatalytic Asymmetric Chlorination | Activated Aryl Acetic Acid Ester | NCS / Chiral Isothiourea | Not specified | Up to 99:1 e.r. | Cryogenic temperatures |

| Phase-Transfer Catalysis (Asymmetric) | General C-H acids | Various / Chiral Quaternary Ammonium Salts | Generally high (>90% for some reactions) | >90% for some reactions | Two-phase systems, mild conditions |

Mechanistic Investigations of Reactions Involving Ethyl Chlorocyanoacetate

Reactions Exploiting the Active Methylene (B1212753) Group

The methylene (-CH₂-) group in ethyl chlorocyanoacetate is positioned between two strong electron-withdrawing groups (a nitrile and an ester), rendering the methylene protons unusually acidic. wordpress.com Deprotonation by a base generates a resonance-stabilized carbanion (enolate), which is a potent carbon nucleophile. This reactivity is the basis for several important carbon-carbon bond-forming reactions. spcmc.ac.in

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which is sufficient to deprotonate the active methylene compound. thermofisher.com

The mechanism proceeds in several steps:

Deprotonation: The basic catalyst removes a proton from the active methylene group of this compound to form a resonance-stabilized enolate.

Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral alkoxide intermediate. organic-chemistry.org

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst or by the solvent to yield an aldol-type addition product.

Dehydration: Under the reaction conditions, this aldol (B89426) adduct readily undergoes elimination of a water molecule to produce a stable, conjugated α,β-unsaturated product. thermofisher.com

Aldehydes are generally more reactive than ketones in Knoevenagel condensations. thermofisher.com The reaction provides a highly effective route to substituted alkenes.

The stabilized carbanion generated from this compound can also act as a nucleophile in a Michael addition reaction. This reaction involves the 1,4-nucleophilic addition of a carbanion (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com It is a powerful method for forming C-C bonds under mild conditions. spcmc.ac.in

When the Michael acceptor is an α,β-unsaturated ketone or aldehyde, the reaction proceeds as follows:

Enolate Formation: A base abstracts an acidic proton from the active methylene group of this compound, creating the nucleophilic enolate. wikipedia.org

Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated system. This position is electrophilic due to resonance with the carbonyl group. chemistrysteps.com The attack results in the formation of a new C-C bond and a new, resonance-stabilized enolate intermediate. masterorganicchemistry.com

Protonation: The intermediate enolate is protonated (typically by the solvent or upon workup) to yield the final 1,4-addition product, which is a 1,5-dicarbonyl compound or a related derivative. masterorganicchemistry.com

The Michael addition is thermodynamically controlled and reversible, though the equilibrium often strongly favors the adduct. spcmc.ac.in

| Michael Acceptor | Structure of Acceptor | Expected Adduct Structure |

|---|---|---|

| Acrolein | CH₂=CH-CHO | (NC)(Cl)C(COOEt)-CH₂-CH₂-CHO |

| Methyl vinyl ketone | CH₂=CH-C(O)CH₃ | (NC)(Cl)C(COOEt)-CH₂-CH₂-C(O)CH₃ |

| Cyclohexenone | (CH₂)₄(CH)₂C=O | Adduct at the β-position of the enone ring |

Due to a lack of specific research findings on the chemical compound “this compound” within the provided search results for the outlined topics, this article cannot be generated at this time.

Extensive searches for mechanistic investigations, including regioselectivity and diastereoselectivity, intramolecular cyclization pathways for pyridine, nicotinic acid, and cyclopropane (B1198618) derivatives, as well as stereoselective and asymmetric transformations specifically involving this compound, did not yield sufficient detailed information to construct a thorough and scientifically accurate article adhering to the user's strict outline.

The available literature predominantly focuses on related compounds such as ethyl cyanoacetate (B8463686), ethyl chloroacetate (B1199739), and ethyl diazoacetate. While these compounds share some structural similarities, their reactivity and specific applications differ significantly from this compound, making them unsuitable for inclusion in an article focused solely on the specified compound as per the user's instructions. Further research is required to elucidate the specific chemical behaviors and synthetic applications of this compound in the areas outlined.

Applications of Ethyl Chlorocyanoacetate As a Key Building Block in Complex Organic Synthesis

Construction of Pharmacologically Relevant Scaffolds and Advanced Intermediates

The reactivity of the active methylene (B1212753) group in ethyl cyanoacetate (B8463686), flanked by both the nitrile and carbonyl groups, makes it a powerful tool for constructing heterocyclic systems that form the core of many pharmaceutical agents. wikipedia.org It serves as a foundational starting material for various scaffolds, including pyridones, pyrazoles, pyrimidines, and purines.

Key reactions often involve an initial condensation, such as the Knoevenagel condensation, followed by cyclization. wikipedia.org For instance, the synthesis of 3-cyano-2-pyridone derivatives, which are known to have fluorescent properties and potential biological activities, can be achieved through the reaction of chalcones with ethyl cyanoacetate in the presence of ammonium (B1175870) acetate. researchgate.netasianpubs.org Similarly, reacting ethyl cyanoacetate with hydrazine (B178648) derivatives is a common and effective method for producing substituted pyrazole (B372694) rings, another privileged scaffold in drug discovery. wikipedia.orgnih.gov

The compound is instrumental in the synthesis of several well-known drugs. Notable examples include:

Allopurinol : Used to treat chronic gout, its synthesis begins with a Knoevenagel condensation of ethyl cyanoacetate, followed by cyclizations with hydrazine and formamide (B127407) to build the pyrazolo-pyrimidine core. wikipedia.org

Theophylline and Caffeine : These purine (B94841) derivatives are accessible through synthetic routes starting with ethyl cyanoacetate and N,N'-dimethylurea. wikipedia.org

Trimethoprim : A bacteriostatic agent, this pyrimidine (B1678525) derivative is synthesized from ethyl cyanoacetate and 3,4,5-trimethoxybenzaldehyde. wikipedia.org

Ethosuximide : An anti-epileptic drug, this pyrrole (B145914) derivative can be obtained via a multi-step synthesis starting from ethyl cyanoacetate and butanone. wikipedia.org

Below is a table summarizing the synthesis of various pharmacological scaffolds using ethyl cyanoacetate as a key building block.

| Scaffold Synthesized | Co-Reactant(s) | Resulting Compound Class | Pharmacological Relevance |

| Pyridone | Chalcones, Ammonium Acetate | 3-Cyano-2-pyridones | Antibacterial agents, Fluorescent scaffolds asianpubs.org |

| Pyrazole | Hydrazine Hydrate | 5-Aminopyrazoles | Anti-tumor, Anti-HCV agents nih.gov |

| Pyrazolo-pyrimidine | Triethyl orthoformate, Hydrazine, Formamide | Purine Analogs (e.g., Allopurinol) | Gout treatment wikipedia.org |

| Pyrimidine | 3,4,5-Trimethoxybenzaldehyde | Dihydrofolate Reductase Inhibitors (e.g., Trimethoprim) | Antibacterial agents wikipedia.org |

| Pyrrole | Butanone | Succinimides (e.g., Ethosuximide) | Anti-epileptic agents wikipedia.org |

Synthesis of Agrochemicals and Related Crop Protection Agents

Ethyl cyanoacetate and its derivatives are crucial intermediates in the production of modern crop protection agents. The compound serves as a precursor for key heterocyclic intermediates used in the synthesis of both herbicides and insecticides.

One of the most significant applications is in the production of sulfonylurea herbicides. Ethyl cyanoacetate is an intermediate for preparing 2-amino-4,6-dimethoxypyrimidine, a central building block for this class of herbicides. e3s-conferences.org Sulfonylureas, such as Chlorimuron-ethyl, function by inhibiting the acetolactate synthase (ALS) enzyme in plants, which is essential for the biosynthesis of branched-chain amino acids, thereby leading to growth arrest and plant death. e3s-conferences.orgsmagrichem.com

Furthermore, ethyl cyanoacetate is a reported intermediate for the insecticide flufenitrile, highlighting its versatility in accessing different classes of agrochemicals. e3s-conferences.org The related compound, ethyl 2-chloroacetoacetate, is also a cornerstone intermediate for producing a range of effective pesticides and herbicides, underscoring the importance of such functionalized small molecules in the agrochemical industry. nbinno.cominnospk.com

| Agrochemical Class | Intermediate Derived from Ethyl Cyanoacetate | Example of Final Product | Mode of Action |

| Sulfonylurea Herbicides | 2-Amino-4,6-dimethoxypyrimidine | Chlorimuron-ethyl | Acetolactate Synthase (ALS) Inhibition e3s-conferences.orgsmagrichem.com |

| Phenylpyrazole Insecticides | Pyrazole derivatives | Flufenitrile (structural intermediate) | GABA-gated chloride channel antagonism e3s-conferences.org |

Development of Precursors for Advanced Materials and Functional Molecules

The chemical reactivity of ethyl cyanoacetate is leveraged in the synthesis of functional molecules, particularly organic dyes and UV filters, which are essential components in advanced materials.

In the field of renewable energy, ethyl cyanoacetate is a precursor to cyanoacetic acid, which is used to build the acceptor/anchoring group of D-π-A (Donor-π-bridge-Acceptor) organic dyes for Dye-Sensitized Solar Cells (DSSCs). mdpi.com The synthesis involves a Knoevenagel condensation between an aldehyde-functionalized donor (like N-ethylcarbazole) and cyanoacetic acid. mdpi.com The resulting cyanoacrylic acid moiety serves both as an electron acceptor and as the anchoring group that binds the dye to the semiconductor surface (e.g., TiO₂), which is critical for the electron injection process in DSSCs. imist.ma

Additionally, derivatives of ethyl cyanoacetate are used as UV filters. Compounds such as 2-cyano-3-phenyl acrylates, which can be synthesized via Knoevenagel condensation of aromatic aldehydes and ethyl cyanoacetate, are effective at absorbing ultraviolet radiation and are used to protect photosensitive materials from photodegradation. oiccpress.com

| Functional Molecule | Synthetic Precursor(s) from Ethyl Cyanoacetate | Key Reaction Type | Application |

| D-π-A Organic Dyes | Cyanoacetic acid | Knoevenagel Condensation | Dye-Sensitized Solar Cells (DSSCs) mdpi.com |

| UV Filters | Ethyl 2-cyano-3-phenylacrylate derivatives | Knoevenagel Condensation | UV protection for materials oiccpress.com |

Integration into Multi-Component Reactions and Cascade Processes for Molecular Complexity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are a cornerstone of green and efficient chemistry. Ethyl cyanoacetate is an exemplary reagent for such processes due to its multiple reactive sites.

It is frequently employed in the one-pot synthesis of highly substituted, fused heterocyclic systems. A prominent example is the synthesis of pyrano[2,3-c]pyrazole derivatives. nih.gov This reaction typically involves a four-component condensation of an aromatic aldehyde, hydrazine hydrate, ethyl acetoacetate (B1235776) (or a similar 1,3-dicarbonyl compound), and an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate. nih.govtandfonline.com These reactions can proceed under catalyst-free conditions or be promoted by various catalysts, often in environmentally benign solvents like water or ethanol (B145695), to rapidly generate significant molecular complexity from simple starting materials. nih.govtandfonline.com

The general process for a four-component synthesis of a pyranopyrazole might involve:

Formation of a pyrazolone (B3327878) intermediate from hydrazine and a β-ketoester.

A Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., ethyl cyanoacetate).

A subsequent Michael addition of the pyrazolone onto the Knoevenagel adduct.

An intramolecular cyclization and tautomerization to yield the final, stable heterocyclic product.

This strategy avoids the need for isolating intermediates, saving time, resources, and reducing waste, thereby exemplifying the principles of modern, efficient organic synthesis.

Advanced Spectroscopic and Chromatographic Characterization of Ethyl Chlorocyanoacetate and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of ethyl chlorocyanoacetate. core.ac.uk By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined. weebly.com

In the ¹H NMR spectrum of this compound, the ethyl group gives rise to a characteristic quartet and triplet. The quartet, found further downfield, corresponds to the methylene (B1212753) (-CH₂) protons adjacent to the ester oxygen, while the triplet, located upfield, represents the terminal methyl (-CH₃) protons. The single proton attached to the α-carbon (CHCl) would appear as a singlet, as there are no adjacent protons to couple with.

The ¹³C NMR spectrum provides complementary information. The carbon of the carbonyl group (C=O) is typically observed in the range of 160-170 ppm. The α-carbon (CHCl) would be significantly downfield due to the deshielding effects of both the chlorine and cyano groups. The cyano group (C≡N) carbon appears around 110-120 ppm, and the carbons of the ethyl group are observed at distinct chemical shifts. docbrown.info

For reaction products, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish complex molecular frameworks. core.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar structures like ethyl chloroacetate (B1199739) and ethyl cyanoacetate (B8463686). docbrown.infochemicalbook.com

| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| -C H₃ | ~1.3 | Triplet (t) | ~14 |

| -C H₂- | ~4.3 | Quartet (q) | ~63 |

| -C HCl- | ~5.0 | Singlet (s) | ~65 |

| -C =O | - | - | ~165 |

| -C ≡N | - | - | ~115 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound and its derivatives by probing their vibrational modes. libretexts.org

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak between 1740-1760 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. researchgate.netdocbrown.info The presence of the cyano group (C≡N) would be confirmed by a sharp, medium-intensity absorption in the 2240-2260 cm⁻¹ region. nist.gov The C-Cl stretch would appear in the fingerprint region, typically between 600-800 cm⁻¹. Other significant bands include C-H stretching vibrations from the ethyl group just below 3000 cm⁻¹ and C-O stretching vibrations between 1000-1300 cm⁻¹. docbrown.info

Raman spectroscopy provides complementary vibrational information. While the C=O stretch is also visible, the C≡N and C-Cl stretches often produce strong Raman signals, aiding in their confirmation. In studies of reaction products, changes in the vibrational spectra, such as the disappearance of the nitrile band or the appearance of new bands (e.g., N-H or C=N stretches), can be used to monitor the reaction's progress and characterize the resulting structure. researchgate.netnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

| C=O (Ester) | Stretch | 1740 - 1760 (Strong) | Moderate |

| C≡N (Nitrile) | Stretch | 2240 - 2260 (Medium, Sharp) | Strong |

| C-H (Alkyl) | Stretch | 2850 - 3000 (Medium) | Strong |

| C-O (Ester) | Stretch | 1000 - 1300 (Strong) | Weak |

| C-Cl | Stretch | 600 - 800 (Medium) | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound and its reaction products. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides an exact molecular weight, which can be used to calculate the precise molecular formula. wiley-vch.de

For this compound (C₅H₆ClNO₂), the presence of chlorine is readily identified by its characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. docbrown.info Consequently, the molecular ion peak [M]⁺ and any chlorine-containing fragment ions will appear as a pair of peaks (M and M+2) separated by two mass units, with the M+2 peak having roughly one-third the intensity of the M peak. docbrown.info

Electron Ionization (EI) HRMS also provides valuable structural information through fragmentation analysis. The fragmentation pattern is a reproducible fingerprint of the molecule. For this compound, common fragmentation pathways would include the loss of the ethoxy radical (•OCH₂CH₃), loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement, and cleavage of the C-Cl bond. docbrown.infolibretexts.org

Table 3: Predicted HRMS Fragments for this compound

| Fragment Ion (Formula) | Description | Predicted m/z (for ³⁵Cl) |

| [C₅H₆ClNO₂]⁺ | Molecular Ion [M]⁺ | 147.0087 |

| [C₃H₂ClNO]⁺ | Loss of ethoxy radical (•OC₂H₅) | 102.9825 |

| [C₄H₄ClO₂]⁺ | Loss of methyl radical (•CH₃) | 121.9873 |

| [C₂H₂NO]⁺ | Cleavage and rearrangement | 56.0136 |

| [C₂H₅O]⁺ | Ethoxy cation | 45.0340 |

| [C₂H₅]⁺ | Ethyl cation | 29.0391 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. sielc.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com this compound and its reaction products are separated based on their differential partitioning between the stationary and mobile phases. Purity is determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram.

HPLC is also invaluable for reaction monitoring. By taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, one can track the consumption of starting materials and the formation of products. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. Detection is commonly achieved using a UV detector, as the ester and cyano groups, as well as many potential reaction products, possess a chromophore.

Table 4: Typical HPLC Conditions for Analysis of this compound

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC) for Volatile Component Analysis and Trace Impurity Profiling

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the preferred method for analyzing volatile components and profiling trace impurities in samples of this compound. niscpr.res.in Its high resolution and sensitivity make it ideal for detecting residual starting materials, solvents, or by-products from the synthesis process. rasayanjournal.co.inresearchgate.net

For analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. e3s-conferences.org The column, typically coated with a nonpolar or medium-polarity stationary phase, separates the components based on their boiling points and interactions with the phase. Lower boiling point and more volatile impurities will elute from the column first. niscpr.res.in

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for the confident identification of unknown impurities. scispace.com This is a crucial aspect of quality control, ensuring the compound meets the required purity specifications for its intended use. thermofisher.com

Table 5: Typical GC Conditions for Impurity Profiling of this compound

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 50 °C, hold for 2 min, ramp at 15 °C/min to 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |

X-ray Crystallography for Precise Solid-State Structure Determination (where crystalline derivatives are obtained)

While this compound is a liquid at room temperature, many of its reaction products are crystalline solids. For these derivatives, single-crystal X-ray crystallography is the definitive method for determining their precise three-dimensional atomic structure in the solid state. nih.gov

This technique involves irradiating a single, high-quality crystal with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, the exact positions of all atoms can be determined with very high precision, providing unambiguous information about bond lengths, bond angles, and stereochemistry. researchgate.net

X-ray crystallography is particularly powerful for confirming the structure of complex heterocyclic compounds that are often synthesized using this compound as a starting material. The resulting crystal structure provides irrefutable proof of the molecular connectivity and conformation, which is often difficult to establish with certainty by spectroscopic methods alone. researchgate.net

Theoretical and Computational Chemistry Studies of Ethyl Chlorocyanoacetate

Quantum Chemical Calculations for Elucidating Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of ethyl chlorocyanoacetate. These methods allow for the detailed examination of its conformational landscape and electronic structure, which are key determinants of its chemical behavior.

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.comchemistrysteps.com For this compound, rotation around its single bonds gives rise to various conformers. The most stable conformations, or energy minima, are typically staggered arrangements that minimize steric hindrance and torsional strain between adjacent atoms and groups. libretexts.orgyoutube.comyoutube.com

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Cl-C-C-C) | Relative Energy (kJ/mol) |

| Anti | 180° | 0 (most stable) |

| Gauche | 60° | 4.5 |

| Eclipsed (Cl/CH3) | 0° | 15 |

| Eclipsed (CN/H) | 120° | 12 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful model used to predict the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.commsu.edu These orbitals are key players in chemical reactions, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. youtube.com

For this compound, the distribution and energies of the HOMO and LUMO can provide significant insights into its electrophilic and nucleophilic character. The presence of electronegative atoms like chlorine and oxygen, as well as the cyano group, influences the electronic landscape of the molecule.

LUMO: The LUMO is likely to be localized around the carbon atom bonded to the chlorine, making it susceptible to nucleophilic attack. This is a common feature in α-halo esters. The energy of the LUMO is a crucial factor; a lower LUMO energy indicates a stronger electrophile.

HOMO: The HOMO may have contributions from the lone pairs of the oxygen atoms in the ester group and potentially the cyano group. The energy of the HOMO is related to the molecule's ability to act as a nucleophile; a higher HOMO energy suggests greater nucleophilicity.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap generally implies higher stability and lower reactivity.

Table 2: Predicted Frontier Orbital Properties of this compound

| Molecular Orbital | Predicted Energy (eV) | Key Atomic Contributions | Implication for Reactivity |

| HOMO | -11.5 | O (carbonyl), O (ether), N (cyano) | Potential for nucleophilic character |

| LUMO | -1.2 | C-Cl antibonding orbital | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 10.3 | --- | Indicates moderate kinetic stability |

Note: The energy values are hypothetical and serve to illustrate the application of FMO theory.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed modeling of reaction pathways, providing a step-by-step understanding of how reactants are converted into products. This involves identifying intermediates and, crucially, the transition states that connect them. For this compound, a primary area of interest is its reaction with nucleophiles.

The nucleophilic substitution at the α-carbon is a key reaction. arkat-usa.orgresearchgate.net Computational modeling can elucidate the mechanism, for instance, by comparing the energy profiles of a direct S_N2 displacement of the chloride ion versus a stepwise mechanism involving a tetrahedral intermediate.

Transition state analysis is a critical component of reaction pathway modeling. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This information is vital for predicting reaction rates and understanding how factors like solvent and catalyst influence the reaction's feasibility. For example, in a reaction with a nucleophile, the transition state would involve the partial formation of a new bond with the nucleophile and the partial breaking of the carbon-chlorine bond.

Prediction and Validation of Spectroscopic Properties through Computational Methods

Computational methods are increasingly used to predict spectroscopic properties, such as NMR and IR spectra, which can aid in the identification and characterization of molecules. frontiersin.org

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei in this compound. These predictions are based on calculating the magnetic shielding around each nucleus in the optimized molecular geometry. Comparing the computed spectrum with an experimental one can help confirm the structure of the molecule.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated computationally. These frequencies correspond to the various stretching and bending modes of the chemical bonds within the molecule. The predicted IR spectrum can be compared with experimental data to identify characteristic functional groups, such as the C=O stretch of the ester, the C≡N stretch of the cyano group, and the C-Cl stretch.

Molecular Dynamics Simulations for Understanding Reactivity and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. bit.edu.cnmdpi.com By simulating the motion of atoms and molecules over time, MD can offer insights into the role of the solvent in reactions involving this compound and the nature of intermolecular interactions.

An MD simulation of this compound in a solvent like water or ethanol (B145695) could reveal how solvent molecules arrange themselves around the solute and how this solvation shell might influence a nucleophilic attack. For instance, the simulation could show the formation of hydrogen bonds between the solvent and the ester or cyano groups, which could stabilize the ground state or the transition state of a reaction. These simulations are particularly useful for understanding macroscopic properties based on microscopic behavior.

Computational Design of Novel Catalytic Systems for Transformations Involving this compound

Computational chemistry is a valuable tool in the rational design of new and improved catalysts. ethz.ch For reactions involving this compound, such as its synthesis or its use as a building block in further chemical transformations, computational methods can be employed to design more efficient catalysts.

This process often involves:

Proposing a Catalytic Cycle: Based on known chemical principles, a plausible catalytic cycle is hypothesized.

Modeling Reaction Steps: Each step in the proposed cycle is modeled computationally to determine the energies of intermediates and transition states.

Identifying the Rate-Determining Step: The step with the highest activation energy is identified as the rate-determining step.

For the synthesis of this compound, computational studies could focus on designing catalysts that promote the esterification of chlorocyanoacetic acid or the chlorination of ethyl cyanoacetate (B8463686) with high selectivity and yield. researchgate.netoiccpress.com

Environmental Behavior and Degradation Pathways of Ethyl Chlorocyanoacetate

Hydrolytic Degradation Mechanisms in Aqueous Environments

In aqueous environments, ethyl chlorocyanoacetate is susceptible to hydrolysis through reactions involving both its ester and α-chloro-α-cyano functionalities. The degradation pathway is likely to be pH-dependent, with different mechanisms dominating under acidic, neutral, and basic conditions.

Two primary competing hydrolytic pathways can be postulated. The first involves the hydrolysis of the ester group. Under basic conditions, this would proceed via a nucleophilic acyl substitution to yield chlorocyanoacetate and ethanol (B145695). The chlorocyanoacetate intermediate would be unstable and could subsequently undergo further reactions. Under acidic conditions, the ester hydrolysis would also lead to chlorocyanoacetic acid and ethanol.

A second, and potentially significant, pathway involves the nitrile group. Studies on the basic hydrolysis of α-chloro nitriles have indicated that the primary site of nucleophilic attack can be the nitrile carbon. This leads to the formation of an α-chloro amide intermediate, which can then cyclize and ultimately form a ketone. In the case of this compound, this would result in the formation of ethyl pyruvate.

The interplay of these potential pathways dictates the ultimate hydrolytic fate of this compound in water. The relative rates of ester versus nitrile hydrolysis, and the subsequent reactions of the intermediates, will determine the major degradation products.

| Postulated Hydrolytic Pathway | Initial Reactants | Key Intermediates | Final Products | Influencing Factors |

| Ester Hydrolysis | This compound, Water | Chlorocyanoacetate / Chlorocyanoacetic acid | Ethanol, Further degradation products of chlorocyanoacetate | pH |

| Nitrile Hydrolysis | This compound, Water | α-chloro amide | Ethyl pyruvate, Ammonia (B1221849) | pH (primarily basic) |

| Chloride Displacement | This compound, Water | - | Ethyl cyanohydroxyacetate, Chloride | Unlikely to be a major pathway |

Photolytic Transformation Processes in Atmospheric and Aquatic Systems

This compound released into the atmosphere is expected to undergo photolytic degradation, primarily through reactions with photochemically produced hydroxyl radicals (•OH). While specific data for this compound is not available, the atmospheric photo-oxidation half-lives of related chloro-esters can provide an estimation of its atmospheric residence time. For example, some chloro-esters have atmospheric photo-oxidation half-lives ranging from approximately 0.43 to 3.8 days. This suggests that this compound is unlikely to persist in the atmosphere for extended periods.

In aquatic environments, direct photolysis may occur if the compound absorbs light in the environmentally relevant UV spectrum. Additionally, indirect photolysis, mediated by reactive species such as hydroxyl radicals, singlet oxygen, and triplet-state dissolved organic matter present in sunlit surface waters, can contribute to its degradation. The presence of the cyano group may influence the photolytic stability of the molecule. Studies on related α-cyano-containing compounds have shown the potential for flash photolytic generation of enol intermediates, suggesting that similar photochemical transformations could be possible for this compound.

Bioremediation and Microbial Degradation Studies

The presence of both a chloro and a cyano group in this compound suggests that it may be susceptible to microbial degradation by organisms capable of metabolizing halogenated and cyanated compounds. nih.govnih.govd-nb.info Biodegradation is a key process in the environmental attenuation of such chemicals. nih.gov

Microorganisms have evolved a variety of enzymatic pathways to detoxify cyanide and nitrile compounds. mdpi.comfrontiersin.org These can be broadly categorized as:

Hydrolytic pathways: Nitrilases can directly convert the nitrile group to a carboxylic acid and ammonia. Alternatively, nitrile hydratases can convert the nitrile to an amide, which is then further hydrolyzed to a carboxylic acid and ammonia by an amidase. frontiersin.org

Oxidative pathways: Cyanide can be oxidized to ammonia and carbon dioxide. nih.gov

Reductive pathways: Some anaerobic microorganisms can reduce cyanide. mdpi.com

Substitution/transfer pathways: The cyano group can be replaced by another functional group. nih.gov

The chloro-substituent can also be a target for microbial attack. Dehalogenases are enzymes that can cleave carbon-halogen bonds, a critical step in the degradation of many halogenated pollutants. nih.gov The degradation of halogenated aromatic compounds often involves initial enzymatic reactions that remove the halogen, followed by the breakdown of the aromatic ring. nih.gov

Therefore, the microbial degradation of this compound could proceed through several potential pathways, including initial hydrolysis of the ester or nitrile group, followed by dehalogenation, or vice versa. The specific microbial communities present in the soil or water, as well as environmental conditions such as pH, temperature, and the availability of oxygen, will determine the predominant degradation route. mdpi.com

| Enzymatic Pathway | Target Functional Group | Initial Products | Key Enzyme(s) |

| Hydrolytic | Nitrile (-CN) | Carboxylic acid, Ammonia | Nitrilase |

| Hydrolytic (two-step) | Nitrile (-CN) | Amide, then Carboxylic acid and Ammonia | Nitrile hydratase, Amidase |

| Dehalogenation | Chloro (-Cl) | Dehalogenated intermediate | Dehalogenase |

Adsorption, Desorption, and Mobility Characteristics in Soil and Sediment Matrices

The mobility of this compound in the subsurface is governed by its sorption behavior to soil and sediment particles. The extent of sorption is influenced by the physicochemical properties of the compound and the characteristics of the soil, such as organic matter content, clay content, and pH. nih.gov

The presence of polar functional groups (ester, cyano) and a halogen suggests that a combination of hydrophobic and polar interactions will control its sorption. The ester and chloro groups can contribute to hydrophobic interactions with soil organic matter. osti.gov At the same time, the polar cyano and ester groups can participate in more specific interactions, such as hydrogen bonding with mineral surfaces or organic functional groups.

For ionizable organic compounds, electrostatic interactions with charged soil surfaces are also important. nih.gov While this compound is not expected to be charged under typical environmental pH ranges, its degradation products could be. The mobility of organic compounds in soil is generally inversely related to their tendency to sorb. nih.gov Therefore, a moderate to high mobility in soil and sediment could be anticipated for this compound, depending on the specific soil properties.

Identification and Fate of Environmental Transformation Products

Based on the degradation pathways discussed, a number of transformation products of this compound can be anticipated in the environment.

From Hydrolysis: Ethanol, chlorocyanoacetic acid (from ester hydrolysis), ethyl pyruvate, and ammonia (from nitrile hydrolysis) are potential products. Chlorocyanoacetic acid itself would be subject to further degradation.

From Photolysis: Photolytic degradation in the atmosphere could lead to the formation of smaller, oxidized fragments. In water, photolysis could yield products similar to hydrolysis, as well as other photochemically transformed species.

From Microbial Degradation: Microbial activity could lead to the formation of the corresponding carboxylic acid and ammonia via nitrile hydrolysis. Dehalogenation would produce ethyl cyanoacetate (B8463686). Complete mineralization to carbon dioxide, water, and inorganic ions is the ultimate fate under favorable aerobic conditions.

The environmental fate of these transformation products will vary. Smaller, more polar molecules are generally more mobile in soil and water. Some degradation products may be more or less toxic than the parent compound. A thorough understanding of the formation and persistence of these transformation products is crucial for a complete environmental risk assessment of this compound.

Q & A

Q. What are the recommended protocols for handling Ethyl chlorocyanoacetate in laboratory settings to minimize exposure risks?

- Methodological Answer : this compound requires strict handling protocols due to its reactivity and toxicity. Key steps include:

- Training : Personnel must undergo safety training covering spill management, PPE usage (gloves, goggles, lab coats), and emergency procedures .

- Storage : Store in a cool, ventilated area away from oxidizing agents (e.g., peroxides, chlorates), strong acids/bases, and reducing agents to prevent violent reactions .

- Exposure Control : Use fume hoods for synthesis steps involving volatilization. Monitor air quality via OSHA-compliant personal/area sampling .

- First Aid : For skin contact, wash immediately with soap/water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

Q. How can researchers synthesize this compound, and what are the critical parameters influencing yield and purity?

- Methodological Answer : A common route involves the esterification of chlorocyanoacetic acid with ethanol under acidic catalysis. Critical parameters include:

- Temperature : Maintain 60–80°C to optimize reaction kinetics without promoting side reactions (e.g., hydrolysis) .

- Catalyst : Use concentrated sulfuric acid (0.5–1.0 mol%) to enhance esterification efficiency .

- Purification : Distill under reduced pressure (40–50 mmHg) to isolate the product from unreacted starting materials. Monitor purity via GC-MS or HPLC .

- Yield : Typical yields range from 65–85%, with impurities (e.g., chloroacetic acid) minimized by stoichiometric control of ethanol .

Q. What analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

- Methodological Answer : Use a combination of spectroscopic and computational methods:

- FTIR : Identify functional groups (e.g., C≡N stretch at ~2250 cm⁻¹, ester C=O at ~1740 cm⁻¹). Compare with reference spectra from databases like NIST Chemistry WebBook .

- NMR : Assign peaks using ¹H (e.g., ethyl group triplet at δ 1.2–1.4 ppm) and ¹³C NMR (e.g., carbonyl carbon at δ 165–170 ppm) .

- Density/Viscosity Measurements : Use high-pressure viscometers to study temperature/pressure effects on flow behavior, critical for solvent applications .

- Computational Validation : Cross-verify experimental data with Density Functional Theory (DFT) calculations for bond lengths and vibrational modes .

Advanced Research Questions

Q. How can computational methods predict this compound’s intermolecular interactions and stability under varying conditions?

- Methodological Answer : Step 1 : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model hydrogen bonding and steric effects. For example:

- Hydrogen Bonding : Identify donor-acceptor pairs (e.g., C≡N···H-O interactions) using Natural Bond Orbital (NBO) analysis .

- Thermodynamic Stability : Calculate Gibbs free energy (ΔG) of dimerization to assess aggregation tendencies .

Step 2 : Conduct molecular dynamics (MD) simulations with forcefields like OPLS-AA to study:

- Solvent Effects : Simulate interactions in polar (water) vs. nonpolar (hexane) solvents .

- Pressure-Temperature Behavior : Predict density (ρ) and viscosity (η) trends using equations of state (e.g., Tait equation) .

Step 3 : Validate simulations against experimental PVT (pressure-volume-temperature) data. Discrepancies >5% require reparameterization of forcefields .

Q. What strategies resolve contradictions in experimental data related to this compound’s reactivity under acidic vs. basic conditions?

- Methodological Answer : Contradictions often arise from competing reaction pathways. A systematic approach includes:

- Controlled Variable Testing : Vary pH (2–12), temperature (25–80°C), and solvent polarity to isolate dominant mechanisms (e.g., nucleophilic substitution vs. elimination) .

- Kinetic Profiling : Use stopped-flow spectroscopy to measure rate constants (k) for hydrolysis. Under acidic conditions, k increases due to H⁺-catalyzed ester cleavage .

- Isotopic Labeling : Track ¹⁸O in hydrolysis products to distinguish between acyl-oxygen vs. alkyl-oxygen cleavage pathways .

- Computational Validation : Compare activation energies (Ea) of proposed pathways using DFT. For example, Ea for base-mediated hydrolysis is typically lower than acid-mediated due to hydroxide ion nucleophilicity .

Q. How do intermolecular forces influence this compound’s phase behavior and solvent applications?

- Methodological Answer : Key factors include:

- Hydrogen Bonding : Dominates in polar solvents, increasing viscosity (η) and boiling point. For example, η = 2.1 cP at 298 K vs. 1.4 cP for nonpolar analogs .

- Van der Waals Interactions : Govern solubility in apolar solvents. Calculate Hansen solubility parameters (δD, δP, δH) to predict miscibility .

- Activation Volume (V#) : Derived from pressure-dependent viscosity data (eq: η = η₀exp(PV#/RT)). For this compound, V# decreases from 25 cm³/mol at 278 K to 15 cm³/mol at 358 K, indicating reduced pressure sensitivity at higher temperatures .

Table 1 : Pressure-Temperature Effects on Viscosity

| Temperature (K) | Pressure (MPa) | Viscosity (cP) |

|---|---|---|

| 298 | 0.1 | 2.1 |

| 298 | 50 | 3.8 |

| 358 | 0.1 | 1.4 |

| 358 | 50 | 2.2 |

| Data sourced from high-pressure viscometry studies . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.